molecular formula C10H11BrF3N B13331915 [1-(2-Bromophenyl)ethyl](2,2,2-trifluoroethyl)amine

[1-(2-Bromophenyl)ethyl](2,2,2-trifluoroethyl)amine

Katalognummer: B13331915
Molekulargewicht: 282.10 g/mol
InChI-Schlüssel: WLEPKLIVEDMNPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromophenyl)ethylamine is an organic compound with the molecular formula C10H11BrF3N. It is a derivative of both bromophenyl and trifluoroethylamine, making it a compound of interest in various chemical and pharmaceutical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromophenyl ethylamine with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include bromine and trifluoroethylamine, and the reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired amine compound .

Industrial Production Methods

Industrial production of 1-(2-Bromophenyl)ethylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromophenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoroethyl groups can influence the compound’s binding affinity and activity at these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate neurotransmitter systems or other signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoroethyl group in 1-(2-Bromophenyl)ethylamine imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and of particular interest in research and development .

Eigenschaften

Molekularformel

C10H11BrF3N

Molekulargewicht

282.10 g/mol

IUPAC-Name

N-[1-(2-bromophenyl)ethyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H11BrF3N/c1-7(15-6-10(12,13)14)8-4-2-3-5-9(8)11/h2-5,7,15H,6H2,1H3

InChI-Schlüssel

WLEPKLIVEDMNPF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1Br)NCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.